molecular formula C10H16O2 B13638277 2-Methyl-2-propyl-cyclohexane-1,3-dione CAS No. 90105-49-0

2-Methyl-2-propyl-cyclohexane-1,3-dione

Cat. No.: B13638277
CAS No.: 90105-49-0
M. Wt: 168.23 g/mol
InChI Key: CUXXLAGACQTNCN-UHFFFAOYSA-N
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Description

2-Methyl-2-propyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexane-1,3-dione, where the hydrogen atoms at the 2-position are replaced by a methyl and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propyl-cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with appropriate alkylating agents. For instance, the reaction of 1,3-cyclohexanedione with methyl iodide and propyl bromide in the presence of a strong base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-2-propyl-cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-propyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, the compound inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant pigments. This inhibition leads to the bleaching and death of the target plants .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-ethyl-cyclohexane-1,3-dione
  • 2-Methyl-2-butyl-cyclohexane-1,3-dione
  • 2-Methyl-2-isopropyl-cyclohexane-1,3-dione

Uniqueness

2-Methyl-2-propyl-cyclohexane-1,3-dione is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required .

Properties

CAS No.

90105-49-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methyl-2-propylcyclohexane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3-7H2,1-2H3

InChI Key

CUXXLAGACQTNCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)CCCC1=O)C

Origin of Product

United States

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